1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one
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Overview
Description
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone is a complex organic compound that belongs to the class of naphtho[1,2-b]thiophenes. This compound is characterized by a naphthalene ring fused with a thiophene ring, and it has two methyl groups at the 2 and 3 positions of the naphthalene ring and an ethanone group at the 5 position of the thiophene ring. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method typically requires the use of a rhodium catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical reactions, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylnaphtho[1,2-b]thiophene: Similar structure but lacks the ethanone group.
1-(2,3-dimethylnaphtho[1,2-b]thiophen-4-yl)ethanone: Similar structure with a different position of the ethanone group.
Uniqueness
1-(2,3-dimethylnaphtho[1,2-b]thiophen-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanone group at the 5 position of the thiophene ring distinguishes it from other similar compounds and may confer unique properties in terms of its interactions and applications .
Properties
CAS No. |
62615-44-5 |
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Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(2,3-dimethylbenzo[g][1]benzothiol-5-yl)ethanone |
InChI |
InChI=1S/C16H14OS/c1-9-11(3)18-16-13-7-5-4-6-12(13)15(10(2)17)8-14(9)16/h4-8H,1-3H3 |
InChI Key |
UQTDVRVATZJOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C3=CC=CC=C32)C(=O)C)C |
Origin of Product |
United States |
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